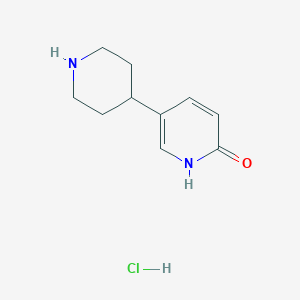
5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride: is a heterocyclic compound that features a piperidine ring fused to a dihydropyridinone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with suitable aldehydes or ketones, followed by cyclization and subsequent reduction. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridinone moiety to a fully saturated pyridinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or nickel catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Fully saturated pyridinone derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Disubstituted piperidines: These compounds share a similar piperidine core but differ in their substitution patterns.
Piperidinones: Compounds with a similar dihydropyridinone moiety but different substituents on the piperidine ring
Uniqueness
5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific combination of a piperidine ring and a dihydropyridinone moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
5-piperidin-4-yl-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10-2-1-9(7-12-10)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H |
Clé InChI |
FKRKABUHUJRVET-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CNC(=O)C=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


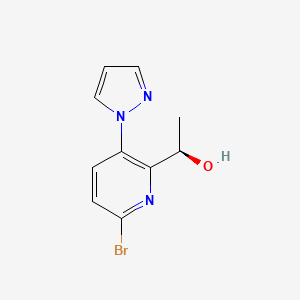
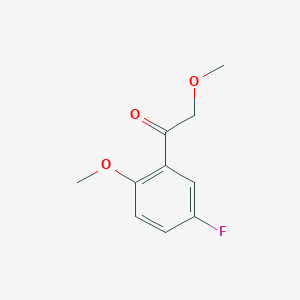

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051825.png)
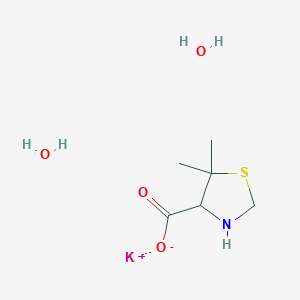
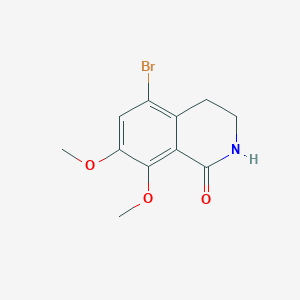

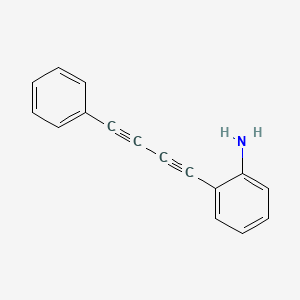
![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B15051873.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)
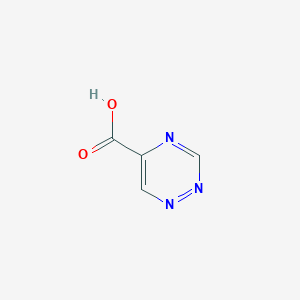
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
